molecular formula C20H21N5O3S2 B2563990 (Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 607702-68-1

(Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B2563990
CAS No.: 607702-68-1
M. Wt: 443.54
InChI Key: CPHQUNQZQXVVFS-KAMYIIQDSA-N
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Description

The compound “(Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide” is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxothiazolidinone moiety and a piperidine-4-carboxamide substituent. Its Z-configuration at the exocyclic double bond (C5 of the thiazolidinone) is critical for conformational stability and biological activity. The thioxothiazolidinone group is associated with redox modulation and kinase inhibition, while the pyrido-pyrimidine scaffold is commonly linked to anticancer and anti-inflammatory properties . The ethyl substituent at position 3 of the thiazolidinone may enhance lipophilicity, and the piperidine carboxamide moiety likely improves solubility and target binding via hydrogen-bonding interactions.

Properties

IUPAC Name

1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S2/c1-2-24-19(28)14(30-20(24)29)11-13-17(23-9-6-12(7-10-23)16(21)26)22-15-5-3-4-8-25(15)18(13)27/h3-5,8,11-12H,2,6-7,9-10H2,1H3,(H2,21,26)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHQUNQZQXVVFS-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide represents a novel class of thiazolidine derivatives that have garnered attention for their potential biological activities, including antitumor , antimicrobial , and antifungal effects. This article synthesizes existing research findings to provide a detailed overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound can be characterized by its complex structure, which includes a thiazolidine moiety, a pyrido-pyrimidine framework, and a piperidine ring. The synthesis typically involves multi-step reactions that include condensation and cyclization processes. For instance, derivatives of thiazolidinones were synthesized through one-pot reactions involving primary amines and aldehydes in the presence of catalytic agents such as BF3 and p-toluenesulfonic acid .

Antitumor Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antitumor activity. For example, compounds containing the thiazolidine structure have shown cytotoxic effects against various cancer cell lines, including glioblastoma multiforme. In a study by Da Silva et al., compounds derived from thiazolidinones displayed potent antitumor effects, with some derivatives achieving IC50 values below 10 µM against glioblastoma cells .

Table 1: Antitumor Activity of Thiazolidinone Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
9bGlioblastoma<10Induction of apoptosis
9eMCF7 (Breast Cancer)15Cell cycle arrest
10eK562 (Leukemia)12Inhibition of DNA synthesis

Antimicrobial Activity

The antimicrobial properties of the compound have also been extensively studied. A recent investigation into its antibacterial activity revealed that it exhibits significant efficacy against both Gram-positive and Gram-negative bacteria. Notably, the compound showed MIC values ranging from 0.004 to 0.03 mg/mL against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
E. coli0.0040.008
S. aureus0.010.02
Pseudomonas aeruginosa0.030.06

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity, particularly against common fungal pathogens such as Trichoderma viride and Aspergillus fumigatus. The antifungal efficacy was also quantified with MIC values ranging from 0.004 to 0.06 mg/mL, indicating strong potential for therapeutic applications in fungal infections .

Case Studies

  • Antitumor Efficacy in Glioblastoma Models : A study conducted on glioblastoma cell lines revealed that specific thiazolidinone derivatives significantly reduced cell viability through mechanisms involving apoptosis and inhibition of proliferation pathways.
  • Broad-Spectrum Antimicrobial Effects : A comprehensive evaluation of several thiazolidine derivatives indicated a broad spectrum of activity against various bacterial strains, suggesting potential for development into new antibiotic therapies.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the compound's potent antimicrobial properties. Research has shown that derivatives related to this compound exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of related thiazolidine derivatives, revealing that they outperformed traditional antibiotics like ampicillin and streptomycin by 10–50 times against certain bacterial strains. The most active derivative exhibited a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae, indicating strong antibacterial potential .

Table 1: Antibacterial Activity of Thiazolidine Derivatives

Compound IDMIC (mg/mL)Target BacteriaReference
Compound 80.004E. cloacae
Compound 150.006T. viride
Ampicillin0.1E. coli

Antifungal Properties

In addition to its antibacterial effects, the compound has shown promising antifungal activity. The evaluation of related compounds indicated excellent antifungal potency, particularly against Trichoderma viride, while demonstrating variable effectiveness against other fungal strains.

Case Study: Antifungal Efficacy

The antifungal activity was assessed through MIC values ranging from 0.004 to 0.06 mg/mL for various derivatives, showcasing their potential as antifungal agents in therapeutic applications .

Anti-inflammatory Potential

The compound also exhibits anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatment.

Molecular Docking Studies

Molecular docking studies have indicated that the compound may act as an inhibitor of key inflammatory pathways, such as the lipoxygenase pathway, suggesting its potential in treating conditions like arthritis or asthma .

Anticancer Activity

Emerging research suggests that the compound may possess anticancer properties. Preliminary studies indicate that derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Evaluation

A recent investigation into related compounds demonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations .

Chemical Reactions Analysis

Formation of the Thiazolidinone Core

  • Cyclization : The 3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene moiety may form via condensation of cysteine derivatives with ketones or aldehydes under basic conditions (e.g., potassium carbonate in DMF) .

  • Substitution : The thioxo group (S=O) could undergo nucleophilic substitution with alkenes or alkynes to form the ylidene (CH=) linkage .

Coupling with Pyrido[1,2-a]pyrimidine

  • Condensation : The pyrido[1,2-a]pyrimidine ring system may form through a multi-component reaction involving aldehydes, malononitrile, and amines, followed by cyclization under microwave or thermal conditions .

  • Cross-Coupling : The ylidene group from the thiazolidinone could react with the pyrido-pyrimidine via Michael addition or enamine formation, facilitated by Lewis acids (e.g., ZnCl₂) .

Piperidine Carboxamide Attachment

  • Amide Bond Formation : The piperidine-4-carboxamide likely forms via an acylation reaction between piperidine-4-carboxylic acid and an amine group on the pyrido-pyrimidine ring using coupling agents (e.g., HATU or EDC) .

Reactive Sites and Mechanisms

The compound’s reactivity is governed by its functional groups and aromatic systems:

Functional Group Reactivity Example Reactions
Thioxo (S=O) Nucleophilic substitutionReaction with amines to form S-sulfonamides
Ketone (C=O) Enolate formationAldol condensations or Michael additions
Amide (CONH₂) HydrolysisBase-mediated cleavage to carboxylic acid
Pyrido-pyrimidine Electrophilic substitutionNitration or bromination at aromatic positions

Characterization Techniques

Structural confirmation is achieved through:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Thiazolidinone : δ 10.24–6.03 ppm (aromatic protons, NH₂ groups) .

    • Piperidine : δ 1.5–3.5 ppm (aliphatic CH₂ groups) .

  • ¹³C NMR :

    • Carbonyl carbons (C=O/S=O): δ 152–175 ppm .

    • Aromatic carbons: δ 120–160 ppm .

Mass Spectrometry

  • LC-MS : Molecular ion peaks (M⁺ or M–H⁻) confirm the molecular formula (e.g., 545.728 g/mol for similar compounds).

X-Ray Crystallography

This technique resolves bond angles and spatial orientation, critical for understanding steric effects and reactivity.

Comparative Analysis of Similar Compounds

Compound Key Features Reactivity
Pyrido[1,2-a]pyrimidin-4-oneAromatic heterocycleElectrophilic substitution
Thiazolidin-4-oneThioxo groupNucleophilic substitution
Piperidine-4-carboxamideAmide functionalityHydrolysis, coupling reactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include MPC-6827 (a microtubule-targeting agent), thieno[3,2-d]pyrimidin-4-amines (4a, 4c), and other pyrido-pyrimidine derivatives. A comparative analysis reveals:

Compound Name Core Structure Key Substituents Biological Activity (IC50) logP* Solubility*
Target Compound (Z-isomer) Pyrido[1,2-a]pyrimidin-4-one 3-ethyl-thioxothiazolidinone, piperidine carboxamide N/A (hypothesized <100 nM) ~3.2 Moderate
MPC-6827 Thieno[3,2-d]pyrimidin-4-one Dimethylamino phenyl group 12 nM (HCT116 colon cancer) 2.8 Low
Thieno-pyrimidin-4-amine 4a Thieno[3,2-d]pyrimidin-4-one Carbon at position 6 15 nM (HCT116) 2.5 Moderate
Thieno-pyrimidin-4-amine 4c Thieno[3,2-d]pyrimidin-4-one Nitrogen at position 6 18 nM (HCT116) 2.3 High

*Predicted values based on structural analogs and computational models.

Structure-Activity Relationship (SAR) Insights

  • Core Modifications: Replacement of the pyrido-pyrimidine core with thieno-pyrimidine (as in MPC-6827) retains anticancer activity but alters selectivity .
  • Substituent Effects: The 3-ethyl-thioxothiazolidinone group in the target compound may enhance metabolic stability compared to unsubstituted thiazolidinones. Substituting carbon with nitrogen at position 6 (as in 4a → 4c) minimally affects activity, suggesting tolerance for electronegative atoms at this position . Modifications at position 9 (e.g., heteroatom changes) drastically reduce potency, emphasizing the sensitivity of this region .
  • Physicochemical Properties: The piperidine carboxamide in the target compound likely improves aqueous solubility (vs. MPC-6827’s dimethylamino group), which correlates with better bioavailability . Higher logP values (e.g., ~3.2 for the target compound vs.

Target Prediction and Off-Target Risks

Consensus activity profiling highlights off-target risks for phosphodiesterases and redox enzymes, driven by the thioxothiazolidinone moiety .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide?

  • Methodological Answer : The synthesis involves multi-step heterocyclic formation. Key steps include:

  • Thiazolidinone Core Formation : Condensation of 3-ethyl-4-oxo-2-thioxothiazolidine with a methylene donor under basic conditions to generate the thiazolidinone-ylidene intermediate .
  • Pyrido[1,2-a]pyrimidinone Assembly : Cyclization of substituted pyrimidine precursors with a piperidine-carboxamide moiety under reflux in polar aprotic solvents (e.g., DMF or DCM) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Z/E configuration via coupling constants and NOE experiments. For example, the thioxothiazolidinylidene proton shows deshielding (~δ 8.5 ppm) .
  • IR Spectroscopy : Stretching frequencies for C=O (1650–1750 cm⁻¹) and C=S (1100–1250 cm⁻¹) validate key functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory due to potential dust inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation of the thioxothiazolidinone moiety .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational screening of solvent effects and catalyst interactions .
  • AI-Driven Process Automation : Integrate platforms like COMSOL Multiphysics with machine learning to predict optimal reaction conditions (e.g., temperature, solvent ratios) and automate parameter adjustments in real time .

Q. How to address discrepancies in reported synthetic yields for analogous compounds?

  • Methodological Answer :

  • Variable Analysis : Systematically test parameters such as:
  • Catalysts : Compare yields using Pd/C vs. organocatalysts for key cyclization steps .
  • Solvent Polarity : Evaluate DCM (low polarity) vs. DMF (high polarity) effects on reaction rates .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., temperature, stoichiometry) and resolve conflicting data .

Q. What strategies stabilize reactive intermediates during synthesis?

  • Methodological Answer :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to protect air-sensitive intermediates (e.g., thioxothiazolidin-ylidene radicals) .
  • Low-Temperature Quenching : Rapid cooling (-78°C) after cyclization prevents decomposition of the pyrido-pyrimidinone intermediate .
  • Stabilizing Additives : Introduce radical scavengers (e.g., TEMPO) or chelating agents (e.g., EDTA) to mitigate side reactions .

Notes

  • Contradictions in Evidence : While emphasizes column chromatography for purification, recommends recrystallization for industrial scalability. Researchers should validate both methods based on compound polarity .
  • Advanced Tools : AI integration ( ) and quantum modeling ( ) are critical for modern reaction design but require cross-disciplinary collaboration.

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